

Benchmarking Azelaprag: A Comparative Guide to Emerging Obesity Drug Candidates

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The landscape of obesity pharmacotherapy is undergoing a rapid transformation, with a pipeline of novel drug candidates offering diverse mechanisms of action beyond traditional appetite suppression. This guide provides a comparative analysis of **Azelaprag**, a first-in-class oral apelin receptor agonist, against other key obesity drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and an objective comparison of performance metrics.

Executive Summary: **Azelaprag**, an oral "exercise mimetic," showed promise in preclinical models by enhancing weight loss and improving body composition when combined with incretin-based therapies. However, its clinical development was recently halted. In December 2024, BioAge Labs announced the discontinuation of the Phase 2 STRIDES trial of **azelaprag**, both as a monotherapy and in combination with tirzepatide, due to observations of liver transaminitis (elevated liver enzymes) in participants receiving the drug.[1][2][3][4][5] This safety concern places its future in question, especially when benchmarked against the robust efficacy and more established safety profiles of incretin agonists, which continue to set new standards in weight management.

Overview of Azelaprag

Azelaprag (formerly BGE-105) is an orally administered small molecule that activates the apelin receptor (APJ).[6][7] The apelin system is involved in various physiological processes,



including metabolism and muscle function.[8] Apelin is an "exerkine," a peptide released in response to exercise, and by mimicking its action, **azelaprag** was developed to promote the metabolic benefits of physical activity.[8]

- Preclinical Promise: In mouse models of diet-induced obesity, the addition of azelaprag to incretin agonists like semaglutide (a GLP-1 agonist) and tirzepatide (a GLP-1/GIP dual agonist) approximately doubled the weight loss achieved with the incretin alone. Notably, this synergistic effect was not associated with a further decrease in food intake, suggesting a mechanism related to increased energy expenditure and improved body composition.[8][9]
 [10]
- Clinical Development and Discontinuation: Azelaprag was well-tolerated in seven Phase 1 trials involving over 240 subjects.[7] A Phase 1b study in healthy older volunteers on bed rest showed it could prevent muscle atrophy.[8] The Phase 2 STRIDES trial was designed to evaluate two oral doses of azelaprag (300 mg once or twice daily) combined with a weekly 5 mg subcutaneous injection of tirzepatide in obese individuals aged 55 and older.[2][4] However, the trial was stopped after 11 of the 204 enrolled participants in the azelaprag treatment groups developed transaminase elevations without clinically significant symptoms. [2][4] No such liver enzyme elevations were seen in the tirzepatide-only group.[1][2][3]

Comparative Analysis of Obesity Drug Candidates

The current and emerging therapies for obesity primarily target hormonal pathways that regulate appetite, satiety, and metabolism. The following tables summarize the key characteristics, clinical efficacy, and safety profiles of **azelaprag**'s main comparators.

Data Presentation

Table 1: Mechanism of Action of Key Obesity Drug Candidates



Drug Class	Target Receptor(s)	Key Physiological Effects	Representative Drug(s)
Apelin Receptor Agonist	Apelin Receptor (APJ)	Mimics metabolic benefits of exercise, potentially increases energy expenditure, and preserves muscle mass.[8]	Azelaprag
GLP-1 Receptor Agonists	Glucagon-Like Peptide-1 (GLP-1)	Increases glucose- dependent insulin secretion, suppresses glucagon, slows gastric emptying, and promotes satiety via central nervous system pathways.[11] [12][13][14]	Semaglutide, Liraglutide
Dual GLP-1/GIP Receptor Agonists	GLP-1 and Glucose- Dependent Insulinotropic Polypeptide (GIP)	Integrates GLP-1 effects with GIP's actions on insulin secretion and potential benefits on fat metabolism and energy balance.[15] [16][17]	Tirzepatide
Triple GLP- 1/GIP/Glucagon Agonists	GLP-1, GIP, and Glucagon	Combines incretin effects with glucagon's potential to increase energy expenditure and lipolysis.[18][19] [20][21][22]	Retatrutide
Amylin Analogues	Amylin and Calcitonin Receptors	Slows gastric emptying, suppresses post-meal glucagon secretion, and	Cagrilintide



		promotes satiety through central mechanisms.[23][24] [25][26][27]	
MC4R Agonists	Melanocortin-4 Receptor (MC4R)	Activates the MC4R pathway in the hypothalamus to reduce appetite and increase resting energy expenditure. [28][29][30][31][32]	Setmelanotide

Table 2: Summary of Clinical Trial Efficacy for Selected Obesity Drug Candidates



Drug	Trial (Example)	Duration	Mean Body Weight Loss (%)	Placebo- Subtracted Weight Loss (%)	Key Findings
Azelaprag + Tirzepatide	STRIDES (Phase 2)	N/A (Discontinued)	N/A	N/A	Trial halted due to liver safety concerns (transaminitis).[1][2][3]
Semaglutide 2.4 mg	STEP 1	68 weeks	14.9%	12.4%	Significant weight loss achieved and sustained over 68 weeks.
Tirzepatide 15 mg	SURMOUNT- 1	72 weeks	20.9%	17.8%	Demonstrate d superior weight loss compared to GLP-1 monotherapy.
Retatrutide 12 mg	Phase 2	48 weeks	24.2%	~22%	Showed the highest level of weight loss among publicly reported pharmacother apies.
Cagrilintide 4.5 mg	Phase 2	26 weeks	10.8%	7.8%	Dose- dependent weight loss;



					well- tolerated.
Setmelanotid e	Phase 3 (POMC/PCS K1 or LEPR deficiency)	~1 year	~25.6%	N/A (Open- label)	Highly effective in patients with specific rare genetic disorders of obesity.[31]

Table 3: Safety and Tolerability Profiles

Drug Class/Drug	Common Adverse Events	Serious Adverse Events / Key Concerns
Azelaprag	N/A (Limited long-term data)	Liver Transaminitis (leading to trial discontinuation).[1][2][5]
GLP-1 Based Therapies (Semaglutide, Tirzepatide, Retatrutide)	Nausea, vomiting, diarrhea, constipation, abdominal pain (typically mild-to-moderate and transient).[11][14]	Pancreatitis, medullary thyroid carcinoma (black box warning), gallbladder disease, gastroparesis.
Amylin Analogues (Cagrilintide)	Nausea, vomiting, injection site reactions.[23][24]	Generally well-tolerated in clinical trials to date.
MC4R Agonists (Setmelanotide)	Skin hyperpigmentation, injection site reactions, nausea, headache.[28]	Depression and suicidal ideation, effects on heart rate and blood pressure (less pronounced than first-generation MC4R agonists). [28]

Experimental Protocols

Detailed clinical trial protocols are proprietary. However, the design of pivotal Phase 3 trials for obesity follows a generally standardized methodology as outlined by regulatory bodies like the



FDA.

General Protocol for a Phase 3 Obesity Clinical Trial (e.g., SURMOUNT, STEP programs):

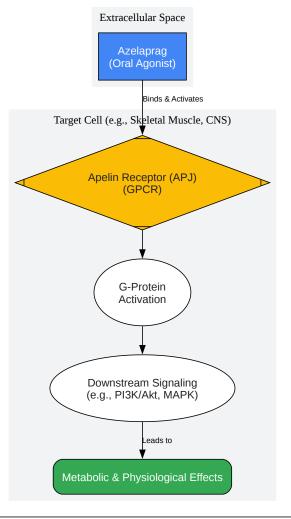
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[33][34][35][36]
- Participant Population: Adults (≥18 years) with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia), who have reported at least one unsuccessful dietary effort to lose weight.[33] Key exclusion criteria typically include diabetes (unless it is a specific cohort), major cardiovascular events, or prior bariatric surgery.
- Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1 ratio) to
 receive different doses of the investigational drug (e.g., Tirzepatide 5 mg, 10 mg, 15 mg) or a
 matching placebo.[33] The drug is typically administered subcutaneously once weekly. All
 participants receive counseling on a reduced-calorie diet and increased physical activity.
- Dose Escalation: To improve tolerability, the investigational drug is initiated at a low dose and escalated every 4 weeks to reach the target maintenance dose.[33]
- Trial Duration: Typically 68 to 72 weeks of treatment, followed by a safety follow-up period.
 [33]
- Primary Endpoints:
 - Percent change in body weight from baseline to the end of the treatment period.[34][35]
 - Percentage of participants who achieve ≥5% weight loss.
- Key Secondary Endpoints:
 - Percentage of participants achieving ≥10%, ≥15%, or ≥20% weight loss.
 - Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, HbA1c).
 - Changes in physical function and patient-reported outcomes.



• Statistical Analysis: The primary analysis is typically performed using an intent-to-treat approach with statistical models like ANCOVA to compare treatment groups against placebo.

Mandatory Visualizations Signaling Pathway Diagrams



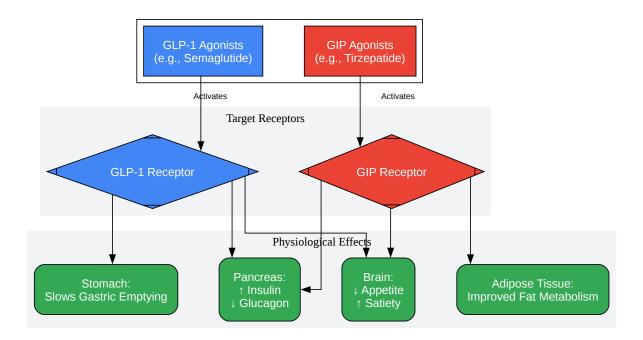


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Caption: **Azelaprag** activates the APJ receptor, initiating downstream signaling for metabolic benefits.

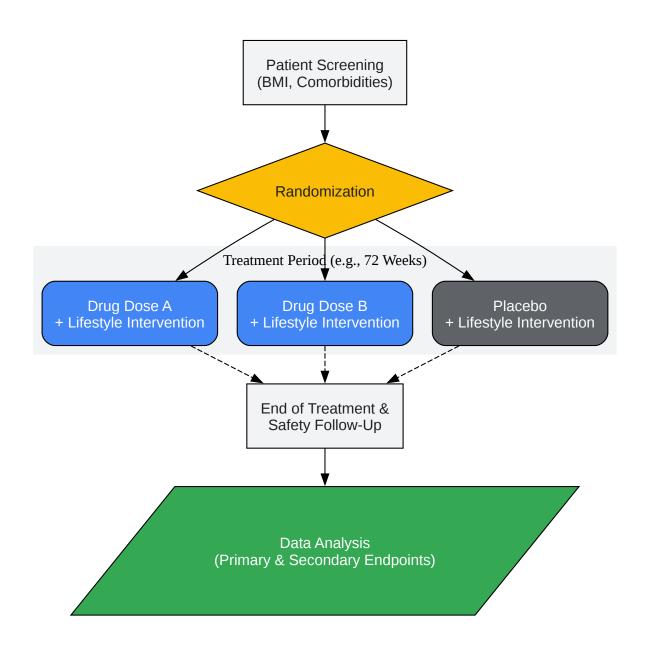


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Caption: GLP-1 and GIP receptor agonists activate multiple pathways to regulate metabolism and appetite.

Experimental Workflow Diagram





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Caption: Standard workflow for a randomized, placebo-controlled obesity clinical trial.

Conclusion



Azelaprag presented a novel, non-incretin-based oral strategy for obesity by targeting the apelin receptor to mimic the metabolic effects of exercise. Preclinical data were compelling, suggesting a synergistic relationship with established incretin drugs that could enhance weight loss while preserving muscle mass. However, the emergence of a significant liver safety signal during the Phase 2 STRIDES trial has led to its discontinuation, casting considerable doubt on its future development path.[1][2]

In stark contrast, the field of incretin-based therapies continues to advance rapidly. Dual GLP-1/GIP agonists like tirzepatide and emerging triple agonists like retatrutide have demonstrated unprecedented levels of weight loss, rivaling the efficacy of bariatric surgery.[18][19] While primarily associated with gastrointestinal side effects, their overall safety and tolerability profiles are well-characterized through extensive clinical trial programs. For now, the benchmark for obesity pharmacotherapy is firmly set by the incretin class, and any new entrant, including a potentially reformulated or re-dosed **azelaprag**, will face the high bar of demonstrating superior or complementary efficacy without compromising safety.

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